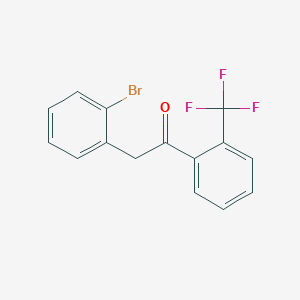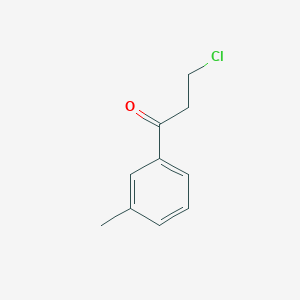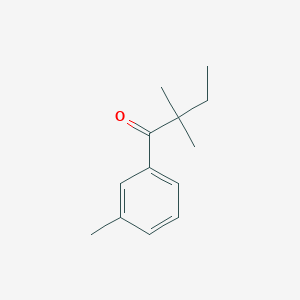
Cyclobutyl 2-thiomethylphenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl 2-thiomethylphenyl ketone is a sulfur-containing organic compound with the molecular formula C12H14OS. It is known for its unique structural features, which include a cyclobutyl ring and a thiomethyl group attached to a phenyl ketone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobutyl 2-thiomethylphenyl ketone can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with 2-thiomethylphenyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutyl 2-thiomethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl 2-thiomethylphenyl ketone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of cyclobutyl 2-thiomethylphenyl ketone involves its interaction with specific molecular targets and pathways. The thiomethyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the cyclobutyl ring may contribute to the compound’s stability and ability to interact with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Cyclobutyl 2-thiomethylphenyl ketone can be compared with other similar compounds, such as:
Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone: This compound has a similar structure but with an ethyl linker instead of a direct attachment to the phenyl ring.
Cyclobutyl [2-(methylsulfanyl)phenyl]methanone: Another structurally related compound with slight variations in the positioning of functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Eigenschaften
IUPAC Name |
cyclobutyl-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKMQDIJXIQUFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642522 |
Source


|
| Record name | Cyclobutyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-56-2 |
Source


|
| Record name | Cyclobutyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)





![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)






